molecular formula C15H20BN3O2S B2863027 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole CAS No. 2246610-95-5

5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole

Cat. No. B2863027
CAS RN: 2246610-95-5
M. Wt: 317.21
InChI Key: NEEUWUFYBILCPJ-UHFFFAOYSA-N
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Description

The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a tetramethyl-1,3,2-dioxaborolan-2-yl group and a phenylmethylsulfanyl group .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis. The borate and sulfonamide groups present in the molecule make it a versatile reagent for nucleophilic and amidation reactions . Its stability and reactivity allow for its use in complex synthesis pathways, particularly in the construction of pharmacologically active molecules.

Drug Development

In the realm of pharmacy , compounds with borate groups are often utilized as enzyme inhibitors or specific ligand drugs . They have shown potential in treating various conditions, including tumors and microbial infections, and are being explored for their use in anticancer drugs.

Biological Applications

The boronic ester bonds in this compound are used in biological applications . They can act as fluorescent probes for identifying biological molecules such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable tools in biochemical research and diagnostics.

Stimulus-Responsive Drug Carriers

Due to their ability to respond to microenvironmental changes like pH, glucose, and ATP, boronic ester bonds are employed in creating stimulus-responsive drug carriers . These carriers can deliver drugs through covalent or non-covalent interactions, enabling controlled drug release in response to specific biological stimuli.

Catalysis

Boronic acids and their derivatives are known for their role in catalysis . They are used in various transformation processes, including asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . This compound’s borate group could potentially enhance the efficiency of these catalytic processes.

Material Science

In material science , the compound’s borate group can be incorporated into polymers to modify their properties. It is used in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” could potentially be used in various chemical reactions due to the presence of the reactive tetramethyl-1,3,2-dioxaborolan-2-yl group . Its use in the synthesis of other complex organic molecules could be a potential area of future research.

properties

IUPAC Name

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2S/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-22-13-17-10-18-19-13/h5-8,10H,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUWUFYBILCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole

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